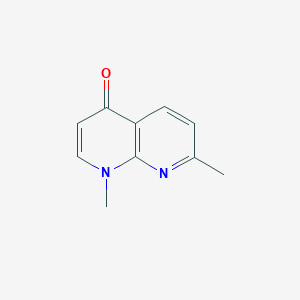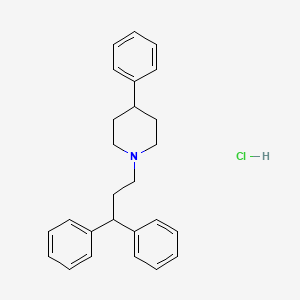![molecular formula C11H17NO2 B14660146 Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate CAS No. 40792-14-1](/img/structure/B14660146.png)
Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate is a chemical compound known for its unique bicyclic structure. This compound is part of the azabicyclo family, which is characterized by the presence of nitrogen atoms within the bicyclic framework. The structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate typically involves the use of readily available starting materials and involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines .
Aplicaciones Científicas De Investigación
Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its interaction with biological targets. The compound’s unique structure makes it a valuable tool for studying molecular interactions and developing new therapeutic agents .
Mecanismo De Acción
The mechanism of action of Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites and modulate the activity of these targets. The pathways involved in its mechanism of action can vary depending on the specific biological context and the nature of the target .
Comparación Con Compuestos Similares
Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate can be compared with other similar compounds, such as 3-azabicyclo[3.3.1]non-3-enes and 8-azabicyclo[3.2.1]octanes. These compounds share similar bicyclic structures but differ in the arrangement of atoms and functional groups. The uniqueness of this compound lies in its specific bicyclic framework and the presence of the ethyl ester group, which can influence its reactivity and interactions .
Propiedades
Número CAS |
40792-14-1 |
|---|---|
Fórmula molecular |
C11H17NO2 |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate |
InChI |
InChI=1S/C11H17NO2/c1-2-14-11(13)12-8-9-4-3-5-10(12)7-6-9/h6-7,9-10H,2-5,8H2,1H3 |
Clave InChI |
KLGIRYMIVZTDOG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CC2CCCC1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



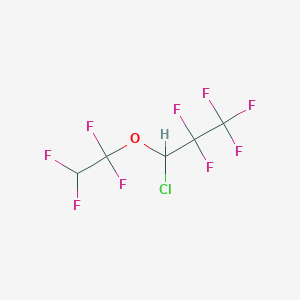
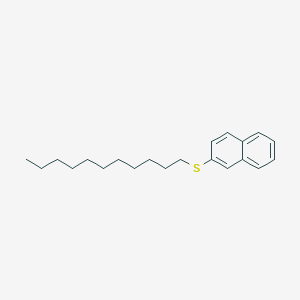
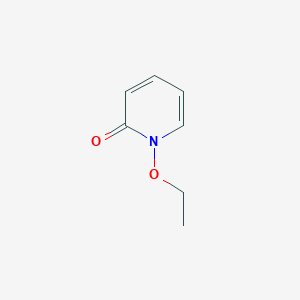
![2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline](/img/structure/B14660091.png)
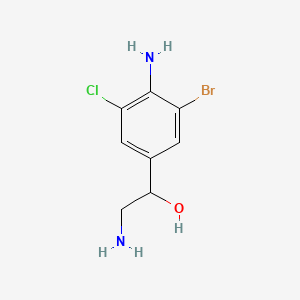

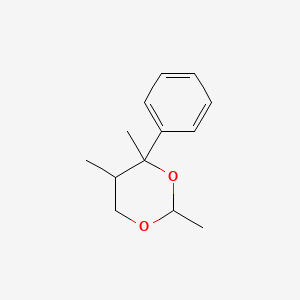
![2-Ethylnaphtho[1,2-B]thiophene](/img/structure/B14660109.png)
![1-Chloro-4-({4-[(4-methylphenyl)sulfanyl]but-2-yn-1-yl}oxy)benzene](/img/structure/B14660120.png)
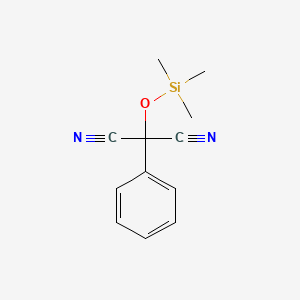
![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)
